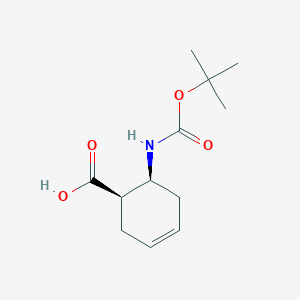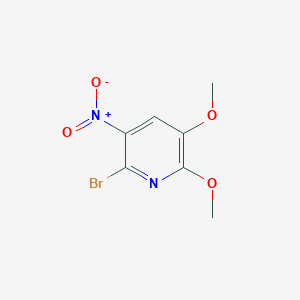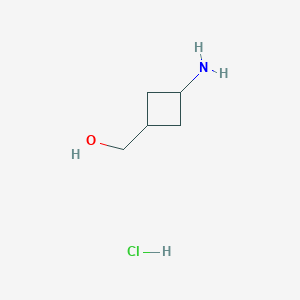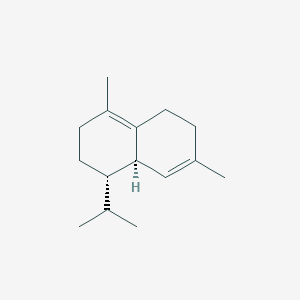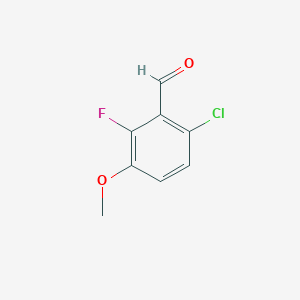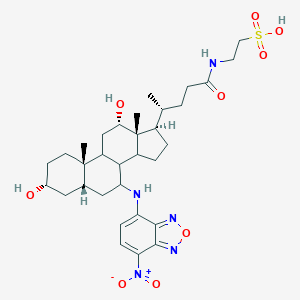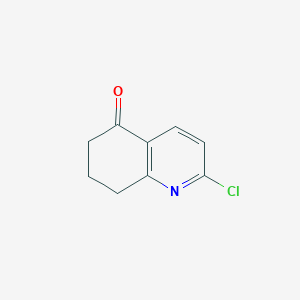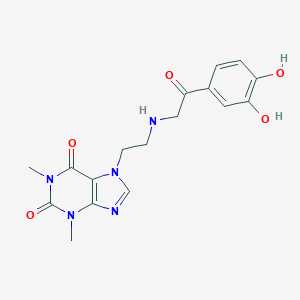
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-, is a chemical compound with the molecular formula C17H19N3O5. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for several decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used in the treatment of apnea of prematurity, a condition in which premature infants stop breathing for short periods of time.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase (PDE). PDE is responsible for breaking down cyclic AMP (cAMP), a molecule that plays a key role in cellular signaling. By inhibiting PDE, theophylline increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which further contribute to its therapeutic effects in respiratory diseases.
Biochemische Und Physiologische Effekte
Theophylline has several biochemical and physiological effects. It increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which reduce the inflammation in the airways and improve lung function. Theophylline has been shown to improve cognitive function and enhance memory retention. It has also been shown to improve blood flow and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that have improved pharmacokinetic properties. Another area of research is the identification of new therapeutic uses for theophylline, such as in the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of theophylline and its effects on cellular signaling pathways.
Synthesemethoden
Theophylline can be synthesized by several methods. One of the most common methods is the condensation of theophylline-7-acetate with 3,4-dihydroxybenzylamine. Theophylline-7-acetate is first prepared by the reaction of theophylline with acetic anhydride. Theophylline can also be synthesized by the reaction of theobromine with ammonia in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency and severity of asthma attacks. Theophylline has also been studied for its effects on the central nervous system. It has been shown to improve cognitive function and enhance memory retention. Theophylline has also been studied for its effects on the cardiovascular system. It has been shown to improve blood flow and reduce blood pressure.
Eigenschaften
CAS-Nummer |
16289-61-5 |
|---|---|
Produktname |
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)- |
Molekularformel |
C17H19N5O5 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,18,23-24H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
MJONUHGXWMUDTE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O |
Andere CAS-Nummern |
16289-61-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



